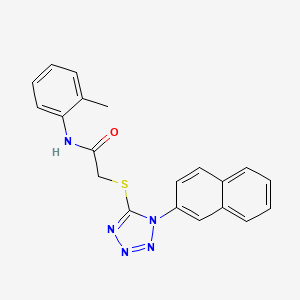
N-(2-methylphenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the one-step synthesis of a naphthalene sulfonate derivative is reported by treating a naphthalenesulfonyl chloride with N,N-dimethylethylenediamine in the presence of K2CO3 in acetonitrile . Another synthesis involves the reaction of 5-amino-2-sulfanylbenzimidazole with a naphthylsulfonyloxy benzaldehyde . Similarly, a series of N-substituted derivatives of sulfanylacetamides were synthesized from benzoic acid derivatives through a sequence of reactions, including the formation of ethyl benzoate, benzohydrazide, and oxadiazol-thiol intermediates .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques. Mass spectrometry (MS), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, are commonly used . Additionally, two-dimensional NMR techniques such as gCOSY, TOCSY, gHSQC, and gHMBC provide detailed structural information . Computational analysis, such as density functional theory (DFT) calculations, can also be employed to investigate molecular properties like tautomerism and to predict NMR chemical shifts .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups. For example, the sulfanyl group can participate in further chemical transformations, potentially leading to a wide range of derivatives with diverse biological activities. The imine group in the benzimidazole derivative is another reactive site that can undergo various chemical reactions . The reactivity of these compounds can be exploited to synthesize novel materials with specific properties or to create new drugs with antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of aromatic systems, such as naphthalene and phenyl rings, contributes to their stability and potential interactions with biological targets. The NLO analysis of the benzimidazole derivative indicates that it is a promising non-linear optical compound due to the stability of its thiol form . The antimicrobial and hemolytic activities of the sulfanylacetamide derivatives suggest that these compounds could be further explored for therapeutic applications, with some derivatives showing significant activity against microbial species .
Aplicaciones Científicas De Investigación
Computational and Pharmacological Evaluation of Heterocyclic Derivatives
- Research Context : A study explored the computational and pharmacological potentials of heterocyclic derivatives, including naphthalene derivatives, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings highlight the diverse pharmacological activities of naphthalene derivatives, suggesting their significance in drug discovery and therapeutic applications (Faheem, 2018).
Antiviral Activity of Naphthalene Derivatives
- Research Context : Naphthalene derivatives have been synthesized and evaluated for their inhibitory activity against HIV-1 and HIV-2. The research underscores the potential of naphthalene derivatives in developing new antiviral agents, highlighting their significance in addressing global health challenges (Hamad et al., 2010).
Synthesis and Characterization of Naphthalene Derivatives
- Research Context : Studies on the synthesis and characterization of naphthalene derivatives have provided insights into their structural properties and potential applications in material science and pharmacology. This research contributes to the understanding of how modifications in the naphthalene scaffold can impact its biological activity and material properties (Jing, 2010).
Anticancer Evaluation of Naphthalene Derivatives
- Research Context : The cytotoxic activities of naphthalene derivatives against various human cancer cell lines were evaluated, demonstrating their potent anticancer properties. This research is crucial for identifying new therapeutic agents for cancer treatment, showcasing the potential of naphthalene derivatives in oncology (Ravichandiran et al., 2019).
Naphthalene Derivatives as Enzyme Inhibitors
- Research Context : The enzyme inhibition activity of sulfonamide derivatives of naphthalene was studied, revealing their potential as lipoxygenase and α-glucosidase inhibitors. This research highlights the therapeutic potential of naphthalene derivatives in treating inflammatory and metabolic disorders (Abbasi et al., 2015).
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-14-6-2-5-9-18(14)21-19(26)13-27-20-22-23-24-25(20)17-11-10-15-7-3-4-8-16(15)12-17/h2-12H,13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFITUKLQYYFGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2522981.png)
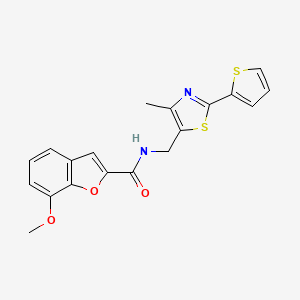
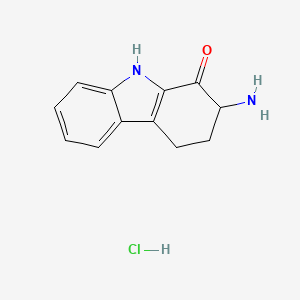
![5-Benzyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2522988.png)
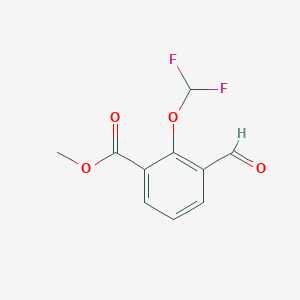
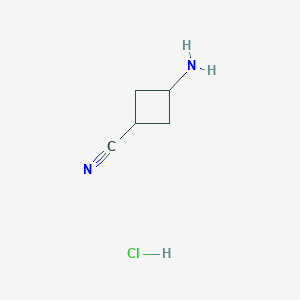

![2-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one](/img/structure/B2522993.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2522995.png)
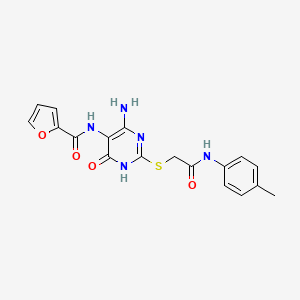
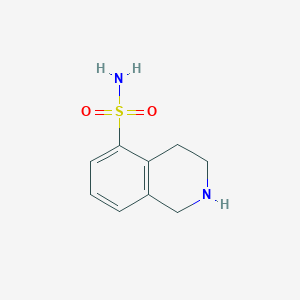

![(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2523000.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2523002.png)